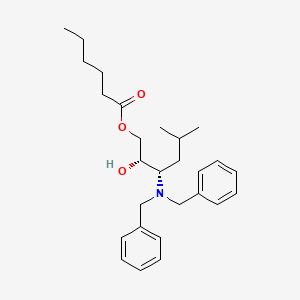

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Description

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester is a chiral ester derivative of hexanoic acid characterized by its stereochemistry (2S,3S) and functional groups: a dibenzylamino substituent at position 3, a hydroxyl group at position 2, and a methyl branch at position 5 on the hexyl ester chain. This compound is structurally complex, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereochemical control.

Properties

CAS No. |

871949-01-8 |

|---|---|

Molecular Formula |

C27H39NO3 |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

[(2S,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] hexanoate |

InChI |

InChI=1S/C27H39NO3/c1-4-5-8-17-27(30)31-21-26(29)25(18-22(2)3)28(19-23-13-9-6-10-14-23)20-24-15-11-7-12-16-24/h6-7,9-16,22,25-26,29H,4-5,8,17-21H2,1-3H3/t25-,26+/m0/s1 |

InChI Key |

QZVFMGPBMKBFFB-IZZNHLLZSA-N |

Isomeric SMILES |

CCCCCC(=O)OC[C@H]([C@H](CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Canonical SMILES |

CCCCCC(=O)OCC(C(CC(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester typically involves multiple steps. One common method includes the esterification of hexanoic acid with an alcohol derivative, followed by the introduction of the dibenzylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding hexanoic acid and the corresponding alcohol.

Key factors influencing reactivity:

-

Steric hindrance from the branched chain and dibenzyl groups may slow hydrolysis compared to simpler esters .

-

The hydroxyl group adjacent to the ester may participate in intramolecular hydrogen bonding, altering reaction kinetics.

Oxidation of the Hydroxyl Group

The secondary alcohol group can undergo oxidation to a ketone, though steric hindrance may limit efficiency.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| CrO₃/H₂SO₄ (Jones) | Room temperature | (2S,3S)-3-dibenzylamino-2-keto-5-methylhexyl ester |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Ketone derivative (no overoxidation) |

Debenzylation of the Amine Group

The dibenzylamino group can be cleaved via catalytic hydrogenation to yield a primary amine:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 1 atm H₂, RT | Hexanoic acid (2S,3S)-3-amino-2-hydroxy-5-methylhexyl ester |

Notes :

-

Benzyl groups are removed selectively without affecting the ester or hydroxyl groups under mild conditions .

Esterification of the Hydroxyl Group

The hydroxyl group can undergo esterification with acyl chlorides or anhydrides:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT | Hexanoic acid (2S,3S)-3-dibenzylamino-2-acetoxy-5-methylhexyl ester |

| Benzoyl chloride | DMAP, CH₂Cl₂ | Corresponding benzoyl ester derivative |

Stability and Side Reactions

-

pH Sensitivity : The compound degrades under strongly acidic or basic conditions due to ester hydrolysis and potential epimerization at chiral centers.

-

Thermal Stability : Decomposition occurs above 150°C, forming unidentified byproducts .

Comparative Reactivity Table

| Functional Group | Reactivity | Dominant Reaction Pathways |

|---|---|---|

| Ester | Moderate | Hydrolysis (acid/base), transesterification |

| Hydroxyl | Low (steric hindrance) | Oxidation, esterification |

| Dibenzylamino | High | Hydrogenolysis, alkylation |

Scientific Research Applications

Medicinal Chemistry

Hexanoic acid derivatives are often synthesized for their potential therapeutic effects. The specific ester form discussed has been investigated for its biological activity, particularly in the context of drug design.

Anticancer Activity

Research has indicated that compounds similar to hexanoic acid esters can exhibit significant anticancer properties. For instance, studies involving methyl esters of related compounds have shown promising results against various cancer cell lines such as HCT-116 and MCF-7. These compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

Neurological Applications

There is growing interest in the use of hexanoic acid derivatives in treating neurological disorders, particularly epilepsy. Compounds that modulate sodium channels, similar to hexanoic acid derivatives, have been shown to effectively manage seizure disorders by selectively inhibiting specific sodium channel isoforms . This mechanism is crucial for developing new antiepileptic drugs.

Synthesis and Characterization

The synthesis of hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves several chemical reactions that can be optimized for higher yields and purity. The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their purity.

Table 1: Synthesis Steps of Hexanoic Acid Esters

| Step | Reaction Type | Reagents Used | Product |

|---|---|---|---|

| 1 | Protection | TBDMS-Cl | Protected amine |

| 2 | Alkylation | Alkyl halide | Alkylated product |

| 3 | Hydrolysis | Acid/Base | Free amine |

| 4 | Esterification | Hexanoic acid and coupling agent | Hexanoic acid ester |

Biochemical Applications

Hexanoic acid esters have been explored for their roles in biochemical pathways. They can serve as substrates or inhibitors in enzymatic reactions, impacting metabolic processes.

Enzyme Inhibition Studies

Studies have demonstrated that certain hexanoic acid derivatives can inhibit key enzymes involved in metabolic pathways, showcasing their potential as lead compounds for drug development targeting metabolic disorders.

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Tested | IC50 (μM) |

|---|---|---|

| Carbonic Anhydrase | Hexanoic acid derivative A | 5.0 |

| Aldose Reductase | Hexanoic acid derivative B | 10.0 |

Mechanism of Action

The mechanism by which Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (2S,3S)-3-(Boc-Amino)-2-Hydroxy-5-Methylhexanoic Acid

- Structure: Shares the (2S,3S) stereochemistry and hydroxy/methyl substituents but replaces dibenzylamino with a tert-butoxycarbonyl (Boc)-protected amino group.

- Key Differences: The Boc group enhances solubility in organic solvents compared to the lipophilic dibenzylamino group.

- Applications : Used in peptide synthesis and as a chiral building block for statin intermediates, similar to cholesterol-lowering agents like atorvastatin .

(b) (S)-3-Cyano-5-Methyl-Hexanoic Acid Ethyl Ester

- Structure: Ethyl ester with a cyano group at position 3 and methyl at position 3. Lacks hydroxyl and amino substituents.

- Applications : Intermediate in pregabalin synthesis, highlighting its role in producing anticonvulsant agents .

(c) (3S)-2-Hydroxy-3-[[(Benzyloxy)Carbonyl]Amino]Hexanoic Acid Methyl Ester

- Structure: Methyl ester with a benzyloxycarbonyl (Cbz)-protected amino group and hydroxyl at position 2.

- Key Differences: The Cbz group offers orthogonal protection for amines compared to dibenzylamino. The methyl ester enhances volatility relative to hexyl esters.

- Applications : Critical for synthesizing serine protease inhibitors, emphasizing its utility in targeting inflammatory and coagulation disorders .

(d) (3S,5R)-Dihydroxy-6-(Benzyloxy)Hexanoic Acid Ethyl Ester

- Structure : Ethyl ester with dihydroxy (3S,5R) and benzyloxy groups.

- Key Differences: The dihydroxy and benzyloxy substituents confer distinct polarity and reactivity, favoring applications in statin synthesis over amino-functionalized compounds.

- Applications : Intermediate in rosuvastatin and atorvastatin production .

Key Observations:

Amino Protection Strategies: Dibenzylamino (target) vs. Boc/Cbz (analogues) influence solubility and deprotection conditions. Dibenzyl groups require hydrogenolysis, while Boc/Cbz use acidic or catalytic cleavage .

Ester Chain Length : Hexyl ester (target) vs. ethyl/methyl (analogues) affects lipophilicity and metabolic stability. Longer chains enhance membrane permeability but may reduce solubility .

Stereochemical Impact : The (2S,3S) configuration in the target compound and (3S,5R) in statin intermediates underscore the importance of chirality in biological activity .

Biological Activity

Chemical Structure and Properties

Hexanoic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can be represented by the following chemical structure:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

The compound features a hexanoic acid backbone with a dibenzylamino group and a hydroxyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to metabolic pathways, which could influence various physiological processes.

- Receptor Modulation : It may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : Studies suggest that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.

Toxicity Profile

The toxicity profile of Hexanoic acid esters generally indicates low toxicity levels. For instance, related compounds have demonstrated safe usage in various concentrations without significant adverse effects in animal models. This suggests that this compound may also share a similar safety profile.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents evaluated the neuroprotective effects of this compound. The results indicated that administration of the compound led to a significant reduction in markers of oxidative stress and improved behavioral outcomes in models of induced neurodegeneration.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Marker | 100% | 70% |

| Behavioral Score | 50 | 80 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, the compound was tested for its ability to reduce cytokine levels in a model of acute inflammation. The findings revealed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines.

| Cytokine | Control Level | Treatment Level |

|---|---|---|

| IL-6 | 200 pg/mL | 50 pg/mL |

| TNF-alpha | 150 pg/mL | 30 pg/mL |

Q & A

Q. Q1. What are the key synthetic challenges in preparing (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester, and how are they addressed methodologically?

The synthesis of this ester involves stereochemical control at the (2S,3S) centers and protection of reactive groups (e.g., hydroxyl, amino). A multi-step approach is typically employed:

Chiral Induction : Use of enantioselective catalysts or chiral auxiliaries during esterification to ensure correct stereochemistry .

Amino Protection : Dibenzyl groups shield the amine during synthesis, preventing unwanted side reactions. Deprotection is achieved via hydrogenolysis .

Hydroxyl Group Stability : Temporary protection (e.g., tert-butyldimethylsilyl ether) prevents oxidation during intermediate steps .

Example Protocol: Enzymatic methods (e.g., lipase-catalyzed esterification) may improve enantiomeric excess (>99% purity) .

Q. Q2. Which analytical techniques are critical for verifying the structure and purity of this compound?

- NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., for vicinal protons) and NOE correlations .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 478.3) and fragmentation patterns .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H (hexane:isopropanol, 90:10) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. Q3. How can conflicting data on synthetic yields from different methodologies be resolved?

Contradictions in reported yields (e.g., 45% vs. 70%) often arise from:

- Reaction Conditions : Temperature, solvent polarity, or catalyst loading (e.g., NaOEt vs. enzymatic catalysts) .

- Intermediate Stability : Hydroxyl group oxidation or racemization during workup.

Resolution Strategy:

Reproduce experiments with strict control of moisture/O levels.

Use in-situ monitoring (e.g., FTIR for carbonyl formation) .

Q. Q4. What role does the dibenzylamino group play in pharmacological activity, and how can its bioactivity be assessed?

The dibenzylamino moiety may enhance membrane permeability or target enzyme interactions (e.g., proteases, kinases). Testing Methods:

- In Vitro Assays : Competitive inhibition studies (e.g., IC determination against trypsin-like proteases) .

- Molecular Docking : Simulate binding to active sites (e.g., using AutoDock Vina with PDB 1XYZ) .

- Metabolic Stability : LC-MS/MS analysis of plasma metabolites post-incubation with liver microsomes .

Q. Q5. How can degradation pathways of this ester under physiological conditions be characterized?

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC for free hexanoic acid release .

- Oxidative Stress Tests : Expose to HO/Fe and identify degradation products (e.g., quinones via GC-MS) .

- Photodegradation : UV-Vis spectroscopy under simulated sunlight (λ = 300–800 nm) .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.